2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its thiazole ring substituted with dimethyl groups and an acetamide moiety attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Substitution with Dimethyl Groups:
Attachment of the Acetamide Moiety: The acetamide group can be introduced by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group to the acetamide moiety through a nucleophilic substitution reaction using phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the acetamide group to an amine or the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and acetamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The phenylethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide: Lacks the phenylethyl group, which may affect its biological activity and chemical properties.
N-(1-phenylethyl)acetamide: Lacks the thiazole ring, which may reduce its potential for forming specific interactions with molecular targets.
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide: Contains a methyl group instead of the phenylethyl group, which may influence its lipophilicity and biological activity.
Uniqueness
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide is unique due to the combination of its thiazole ring, dimethyl groups, acetamide moiety, and phenylethyl group This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(13-7-5-4-6-8-13)17-15(18)9-14-11(2)16-12(3)19-14/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGBCRLEPIGPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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